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Compound of Interest

Compound Name: N-Tosyl-L-aspartic acid

Cat. No.: B122637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Tosyl-L-aspartic
acid as a versatile chiral building block in asymmetric synthesis. The focus is on its application

in the preparation of a chiral catalyst for the enantioselective reduction of prochiral ketones, a

critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.

Application Note 1: N-Tosyl-L-aspartic Acid as a
Precursor for Chiral Oxazaborolidine Catalysts
N-Tosyl-L-aspartic acid is a readily available and inexpensive chiral starting material derived

from the natural amino acid L-aspartic acid. The presence of the tosyl group provides steric

bulk and defined electronic properties, while the two carboxylic acid functionalities and the

chiral center offer multiple points for synthetic modification. This makes it an excellent

precursor for the synthesis of chiral ligands and catalysts for asymmetric transformations.

One of the most powerful applications of chiral amino acid derivatives is in the preparation of

chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.

These catalysts are highly effective for the enantioselective reduction of prochiral ketones to

chiral secondary alcohols with high yields and enantioselectivities.[1][2][3] The chiral

environment created by the catalyst directs the approach of the reducing agent to one face of

the ketone, leading to the preferential formation of one enantiomer of the alcohol.
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The proposed synthetic pathway involves the transformation of N-Tosyl-L-aspartic acid into a

chiral β-amino alcohol, which then serves as the precursor for the oxazaborolidine catalyst.

This approach leverages the inherent chirality of L-aspartic acid to induce asymmetry in the

final reduction step.
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Figure 1: Synthetic pathway from N-Tosyl-L-aspartic acid to a chiral catalyst and its
application.
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Protocol 1: Synthesis of (S)-4-(Tosylamino)-1,2-
butanediol (Chiral Amino Diol)
This protocol describes the reduction of the carboxylic acid functionalities of N-Tosyl-L-
aspartic acid to the corresponding diol. This transformation is a key step in converting the

amino acid into a suitable precursor for the oxazaborolidine catalyst.

Materials:

N-Tosyl-L-aspartic acid

Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

Anhydrous Tetrahydrofuran (THF)

Methanol

Sodium sulfate (anhydrous)

Standard glassware for inert atmosphere reactions

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add N-Tosyl-L-aspartic acid (1 equivalent).

Dissolve the starting material in anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) (excess, e.g., 3-4

equivalents) via the dropping funnel over a period of 1 hour, maintaining the temperature at 0

°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours under a nitrogen atmosphere.
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Cool the reaction mixture to 0 °C and slowly quench the excess borane by the dropwise

addition of methanol until the gas evolution ceases.

Remove the solvent under reduced pressure.

Add methanol to the residue and evaporate under reduced pressure (this step is repeated 2-

3 times to remove boric acid esters).

The crude product is then purified by flash column chromatography on silica gel to afford the

pure (S)-4-(tosylamino)-1,2-butanediol.

Protocol 2: In Situ Generation of the Chiral
Oxazaborolidine Catalyst and Asymmetric Reduction of
Acetophenone
This protocol details the in situ formation of the chiral oxazaborolidine catalyst from the

synthesized amino diol and its immediate use in the enantioselective reduction of a model

prochiral ketone, acetophenone.[4]

Materials:

(S)-4-(Tosylamino)-1,2-butanediol (from Protocol 1)

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH3·THF)

Acetophenone

Anhydrous Tetrahydrofuran (THF)

Methanol

1 M Hydrochloric acid (HCl)

Diethyl ether or Ethyl acetate

Sodium sulfate (anhydrous)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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